2,2-Dimethyltetrahydropyran-4-carbaldehyde
Description
Significance in Contemporary Organic Chemistry Research
The tetrahydropyran (B127337) (THP) motif is a prevalent structural feature in a vast array of biologically active natural products, including marine toxins, pheromones, and pharmaceutical agents. chemicalbook.commdpi.com This makes compounds like 2,2-Dimethyltetrahydropyran-4-carbaldehyde particularly significant as they provide a scaffold for the construction of these complex molecules. researchgate.net The presence of the aldehyde functional group offers a reactive site for various chemical transformations, such as condensation reactions, oxidations to carboxylic acids, and reductions to alcohols, allowing for the elaboration of the molecule into diverse derivatives. ontosight.ai
The stability of the tetrahydropyran ring, combined with its capacity to influence the stereochemistry of adjacent functional groups, is a key aspect of its utility in modern synthetic chemistry. chemimpex.com Researchers leverage these characteristics to design and synthesize novel compounds with potential applications in medicinal chemistry and materials science. chemimpex.com
Role as a Versatile Synthetic Intermediate in Advanced Chemical Syntheses
This compound is a versatile intermediate in the synthesis of fine chemicals, including pharmaceuticals and agrochemicals. chemimpex.com The aldehyde group is a key functional handle that allows for a variety of carbon-carbon bond-forming reactions, enabling the construction of intricate molecular architectures. For instance, it can be oxidized to form 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid, another important synthetic precursor. google.com
Historical Context and Evolution of Tetrahydropyran Chemistry Relevant to this compound
The chemistry of tetrahydropyrans has a rich history, with the parent compound, tetrahydropyran (also known as oxane), being a simple cyclic ether. wikipedia.org A significant milestone in tetrahydropyran chemistry was the discovery of the Prins reaction in 1919 by Hendrik Jacobus Prins. nih.govwhiterose.ac.uk This reaction involves the acid-catalyzed addition of an aldehyde to an olefin, which can lead to the formation of tetrahydropyran rings. nih.gov
Over the years, the Prins reaction has evolved into a powerful and stereoselective method for constructing substituted tetrahydropyrans. beilstein-journals.orgnih.gov Mechanistic studies have led to the development of various strategies to control the diastereoselectivity of the cyclization and to suppress side reactions. nih.gov The development of methods like the Mukaiyama aldol (B89426)–Prins cyclization and silyl-Prins cyclization has further expanded the scope and utility of this reaction in synthesizing complex tetrahydropyran-containing molecules. nih.govbeilstein-journals.org
The synthesis of substituted tetrahydropyrans, such as this compound and its derivatives, often relies on these foundational reactions. The continued refinement of synthetic methodologies for accessing the tetrahydropyran core underscores its enduring importance in organic chemistry and the ongoing quest for efficient routes to biologically important molecules. mdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethyloxane-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-8(2)5-7(6-9)3-4-10-8/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCOXFCJGIILHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60481578 | |
| Record name | 2,2-Dimethyloxane-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60481578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34941-21-4 | |
| Record name | 2,2-Dimethyloxane-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60481578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethyloxane-4-carbaldehyde | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2,2 Dimethyltetrahydropyran 4 Carbaldehyde
Established Synthetic Pathways and Their Mechanistic Elucidation
The construction of the 2,2-dimethyltetrahydropyran-4-carbaldehyde framework can be accomplished through established synthetic pathways that often involve the formation of a key intermediate, 2,2-dimethyltetrahydropyran-4-one.
Multi-step Synthesis from Precursor Molecules
A notable multi-step synthesis commences with the Sonogashira coupling and subsequent Kucherov reaction of precursor molecules to yield 2,2-dimethyltetrahydropyran-4-one. This ketone then serves as a crucial intermediate for the formation of the target aldehyde. One patented method describes a synthetic route that involves a Darzens reaction, followed by an oxidation step to arrive at the corresponding carboxylic acid, implying the formation of the aldehyde as an intermediate. organic-chemistry.org
Another established route to the precursor ketone, 2,2-dimethyltetrahydropyran-4-one, involves the catalytic hydrogenation of 2,3-dihydro-2,2-dimethylpyran-4-one. This reaction is typically carried out using a palladium on charcoal catalyst in an ethanol (B145695) solvent under a hydrogen atmosphere.
A further synthetic pathway to this compound starts from ethyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate. organic-chemistry.org This method involves a rearrangement of the spirocyclic compound to furnish the target aldehyde. The reaction is typically carried out by treating the spiro compound with an inorganic alkali solution, followed by acidolysis with hydrochloric acid. organic-chemistry.org
The general mechanism of the Darzens condensation, a key reaction in one of the synthetic approaches, involves the deprotonation of an α-haloester by a base to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of a ketone or aldehyde. The resulting intermediate undergoes an intramolecular nucleophilic substitution to form an α,β-epoxy ester, also known as a glycidic ester. mychemblog.comnumberanalytics.comwikipedia.orgchemistnotes.com In the context of synthesizing the target aldehyde, the glycidic ester would undergo further transformation, likely through hydrolysis and decarboxylation, to yield the desired aldehyde.
Strategic Use of Protecting Groups in Complex Syntheses
In the synthesis of complex molecules containing multiple functional groups, the strategic use of protecting groups is often essential to prevent unwanted side reactions. The tetrahydropyranyl (THP) group is a commonly employed protecting group for alcohols and thiols due to its ease of introduction and removal, as well as its stability under a range of reaction conditions. d-nb.infoiris-biotech.de
The THP group is typically introduced by reacting an alcohol with dihydropyran (DHP) under acidic catalysis. This forms a tetrahydropyranyl ether, which is stable to most non-acidic reagents. d-nb.info Deprotection is readily achieved by treatment with aqueous acid. The use of such protecting groups can be crucial in multi-step syntheses of substituted tetrahydropyrans, allowing for the selective manipulation of other functional groups within the molecule without affecting the protected hydroxyl or thiol group. numberanalytics.comwikipedia.org
Role of Chiral Catalysts and Auxiliaries in Stereochemical Control
While this compound itself is achiral, the synthesis of substituted derivatives or analogues where the 4-position is a stereocenter necessitates the use of stereocontrolled synthetic methods. Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of tetrahydropyran (B127337) derivatives. nih.govrsc.orgscispace.com Chiral secondary amines, for instance, can catalyze the enantioselective addition of nucleophiles to α,β-unsaturated aldehydes, leading to the formation of chiral tetrahydropyran structures with high enantiomeric excess. scispace.com
Chiral auxiliaries are another effective strategy for controlling stereochemistry during a synthesis. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate, directing the stereochemical outcome of subsequent reactions. After the desired stereocenter has been established, the auxiliary can be removed and often recovered. researchgate.net
Table 1: Examples of Chiral Catalysts in Asymmetric Tetrahydropyran Synthesis
| Catalyst Type | Reaction | Stereoselectivity |
| Quinine-derived squaramide | Michael/aza-Henry/cyclization | High enantioselectivity |
| Chiral secondary amines | Michael addition/cyclization | Excellent enantioselectivities |
Optimization of Reaction Conditions for Yield and Selectivity
The yield and selectivity of a chemical reaction are highly dependent on the reaction conditions. Factors such as the choice of solvent, reaction temperature, and catalyst concentration can have a profound impact on the outcome of the synthesis.
The solvent can influence reaction rates and stereoselectivity by stabilizing or destabilizing transition states. For instance, in diastereoselective aldol (B89426) reactions leading to substituted tetrahydropyrans, the choice of solvent can dramatically alter the ratio of syn- to anti-products. organic-chemistry.org In some cases, polar aprotic solvents may favor one diastereomer, while nonpolar solvents favor the other.
Reaction temperature is a critical parameter that can affect both the rate of reaction and the stereoselectivity. Lowering the temperature can sometimes enhance the selectivity of a reaction by favoring the transition state with the lower activation energy. Conversely, higher temperatures can be used to overcome activation barriers but may lead to a decrease in selectivity. organic-chemistry.org
The concentration of the catalyst can also play a significant role. In organocatalytic reactions, for example, the catalyst loading is often optimized to achieve a balance between reaction rate and cost-effectiveness, while ensuring high stereoselectivity. nih.gov
Table 2: Illustrative Data on the Effect of Reaction Conditions on Diastereoselectivity
| Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) |
| Dichloromethane | -78 | Favors anti |
| Dichloromethane | Room Temperature | Favors syn |
| Pentane | Room Temperature | Favors anti |
| Pentane | Reflux | Favors syn |
Novel and Emerging Synthetic Approaches
The synthesis of substituted tetrahydropyrans (THPs), such as this compound, is of significant interest due to the prevalence of the THP motif in numerous natural products and pharmaceutical agents. whiterose.ac.uk Modern synthetic strategies are increasingly focused on developing catalytic, enantioselective, and efficient methods that offer high degrees of control over the molecular architecture.
A notable emerging strategy for the enantioselective synthesis of substituted tetrahydropyrans is the asymmetric "clip-cycle" reaction. whiterose.ac.ukclarkegroupchem.org This modular protocol involves two main catalytic steps: first, an ω-unsaturated alcohol is "clipped" to an activating group via alkene metathesis, followed by a "cycle" step involving an intramolecular cyclization to form the tetrahydropyran ring. rsc.org This approach is advantageous as it allows for the assembly of diverse tetrahydropyrans from readily available starting materials, is catalytic in both key steps, and provides a versatile functional group handle for further chemical modifications. whiterose.ac.uk The method has proven effective for generating various substituted THPs, including 2,2-disubstituted and 2,2,6-trisubstituted systems, with excellent enantioselectivity. whiterose.ac.uk
The cyclization step in the "clip-cycle" methodology is frequently an intramolecular oxa-Michael reaction. whiterose.ac.uk The stereochemical outcome of this key ring-forming step can be controlled through the use of chiral Brønsted acid catalysts, with chiral phosphoric acids (CPAs) being particularly effective. whiterose.ac.uknih.gov These catalysts facilitate the cyclization of precursors, such as those formed from ω-unsaturated alcohols, to yield tetrahydropyrans with high enantioselectivity. rsc.org The intramolecular oxa-Michael reaction is a challenging transformation due to the comparatively lower nucleophilicity of alcohol nucleophiles. acs.org However, bifunctional catalysts have been developed that promote the reaction smoothly, leading to excellent yields and high enantiomeric ratios for the formation of substituted THPs. nih.gov The reaction conditions, such as temperature and catalyst loading, can be fine-tuned to optimize both reactivity and enantioselectivity, and in some cases, can even lead to an inversion of the product's absolute configuration. whiterose.ac.uk
Table 1: Asymmetric "Clip-Cycle" Synthesis of 2,2-Disubstituted Tetrahydropyrans
| Substrate (R group) | Yield (%) | Enantiomeric Excess (ee %) |
| Me | 93 | >99 |
| Ph | 73 | 98 |
| CO2Et | 51 | 94 |
| Spiro alkyl | 90 | 99 |
Data synthesized from studies on asymmetric 'clip-cycle' reactions. whiterose.ac.ukwhiterose.ac.uk
Molecules containing multiple functional groups, such as derivatives of this compound, require synthetic methods that can selectively target one reactive site without affecting others. Chemo- and regioselective transformations are crucial for achieving this control. For instance, in polyfunctionalized pyrroles containing multiple chloro and carbaldehyde groups, conditions have been developed for the regioselective oxidation of one formyl group over another using potassium permanganate (B83412). researchgate.net Similarly, Wittig reactions on these dicarbaldehydes can be controlled to react selectively at a specific aldehyde position. researchgate.net Applying these principles to a molecule like this compound, one could envision the selective transformation of the aldehyde group (e.g., via oxidation, reduction, or olefination) while leaving the tetrahydropyran ring intact, or vice-versa, depending on the chosen reagents and reaction conditions.
Reactivity and Reaction Mechanisms of 2,2 Dimethyltetrahydropyran 4 Carbaldehyde
Aldehyde Functional Group Reactivity
The aldehyde group (-CHO) is the primary site of reactivity in 2,2-Dimethyltetrahydropyran-4-carbaldehyde. The electrophilic nature of the carbonyl carbon makes it susceptible to attack by various nucleophiles, leading to a wide array of addition and substitution reactions.
Condensation reactions are a cornerstone of carbon-carbon bond formation in organic chemistry, and the aldehyde functionality of this compound readily participates in such transformations. These reactions allow for the extension of the carbon skeleton and the synthesis of more complex molecular architectures.
One of the most significant condensation reactions for aldehydes is the Wittig reaction , which converts aldehydes and ketones into alkenes. wikipedia.orglibretexts.org This reaction involves a phosphonium (B103445) ylide, also known as a Wittig reagent, which acts as a nucleophile attacking the electrophilic carbonyl carbon. masterorganicchemistry.com The reaction proceeds through a betaine (B1666868) or, more commonly, a four-membered oxaphosphetane intermediate, which then collapses to form a stable triphenylphosphine (B44618) oxide and the desired alkene. wikipedia.orgorganic-chemistry.org For this compound, this provides a reliable method for introducing a variety of substituted vinyl groups at the 4-position of the tetrahydropyran (B127337) ring. The stereochemical outcome (E- or Z-alkene) is largely dependent on the nature and stability of the ylide used. organic-chemistry.org
Another important class of condensation reactions is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as malonic acid derivatives or cyanoacetic esters. cas.cz The reaction with this compound would proceed via the formation of a new carbon-carbon double bond, yielding a more functionalized molecule. This method is particularly useful for synthesizing α,β-unsaturated systems. cas.cz
The aldehyde group is readily oxidized to a carboxylic acid. This transformation is a common and high-yielding reaction for this compound. A patent describing the synthesis of 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid details the use of potassium permanganate (B83412) (KMnO₄) as the oxidant in an aqueous solution. google.com The reaction proceeds at room temperature over approximately 12 to 13 hours, resulting in high yields of the corresponding carboxylic acid. google.com This conversion is a key step in the synthesis of various pharmaceutical intermediates. google.com
Table 1: Research Findings on the Oxidation of this compound google.com
Reductive amination is a powerful method for synthesizing amines from carbonyl compounds. This transformation typically occurs in a two-step, one-pot process. First, the aldehyde reacts with a primary or secondary amine to form an imine or enamine intermediate via condensation. This is followed by the reduction of the intermediate to the corresponding amine. nih.gov
Various reducing agents can be employed, including borohydrides and catalytic hydrogenation. researchgate.net A facile one-pot reductive alkylation of amines with carboxylic acids (which can be formed from aldehydes) has been achieved using BH₃–NH₃ as a stable reductant in the presence of TiF₄. nih.govrsc.org The reaction is applicable to a wide variety of aliphatic and aromatic acids and amines. rsc.org For this compound, this pathway offers a direct route to introduce amino functionality, creating substituted aminomethyl-tetrahydropyran derivatives. The reaction is highly versatile, allowing for the synthesis of primary, secondary, and tertiary amines depending on the amine source used in the initial condensation step. Research on other tetrahydropyran derivatives, such as 2-hydroxytetrahydropyran, has demonstrated efficient reductive amination to the corresponding amino-alcohol over nano-Ni–Al₂O₃ catalysts, highlighting the applicability of this methodology to the tetrahydropyran scaffold. rsc.org
Tetrahydropyran Ring System Reactivity
The tetrahydropyran (THP) ring in this compound is a saturated, six-membered oxygen-containing heterocycle. Generally, this ring system is stable and relatively unreactive. However, functional groups on the ring can facilitate specific reactions.
While the saturated carbon atoms of the tetrahydropyran ring are not susceptible to direct nucleophilic attack, the presence of the oxygen atom allows for reactivity under certain conditions, particularly in functionalized THP systems like tetrahydropyran acetals. nih.gov Nucleophilic substitution reactions on such systems can proceed through either Sₙ1 or Sₙ2-like pathways. nih.govacs.org
In the Sₙ1 pathway, a Lewis acid promoter facilitates the departure of a leaving group to form a planar, stabilized oxocarbenium ion intermediate. The nucleophile then attacks this intermediate. nih.gov The stereochemical outcome of this addition depends on the conformational preference of the oxocarbenium ion and any steric interactions with the incoming nucleophile. nih.gov In contrast, the Sₙ2-like pathway involves a direct displacement of the leaving group with inversion of stereochemistry. nih.gov The choice of solvent can significantly influence the reaction pathway, with polar solvents favoring Sₙ1 mechanisms and nonpolar solvents favoring Sₙ2. acs.orgnyu.edu While this compound itself does not have a leaving group for direct substitution, its derivatives can undergo these characteristic reactions of the tetrahydropyran system.
Cycloaddition reactions are powerful tools for constructing cyclic molecules. illinois.edu A [4+3] cycloaddition involves the reaction of a four-atom π-system (a diene) with a three-atom π-system (commonly an allyl or oxyallyl cation) to form a seven-membered ring. illinois.eduwikipedia.org
This type of reaction is highly relevant for unsaturated oxygen heterocycles, such as furans, which can act as the 4π component. illinois.edu However, the tetrahydropyran ring of this compound is fully saturated and lacks the necessary conjugated π-electron system to participate as the diene component in a [4+3] or other concerted cycloaddition reactions like the Diels-Alder [4+2] reaction. For the tetrahydropyran scaffold to be involved in such transformations, it would first need to be converted into an unsaturated derivative, such as a dihydropyran, which could then act as a reactive component.
Stereochemical Aspects of Reactions Involving this compound
The stereochemical outcomes of reactions involving this compound are dictated by the conformational rigidity of the tetrahydropyran ring and the existing stereocenter at the C4 position.
Reactions at the aldehyde functional group, such as nucleophilic additions (e.g., Grignard reactions, reductions), are expected to proceed with a degree of diastereoselectivity. The incoming nucleophile will preferentially attack one of the two faces of the aldehyde's carbonyl group (the Re or Si face). The facial selectivity is governed by the steric and electronic environment created by the tetrahydropyran ring. The substituent at C4, the aldehyde group, will preferentially occupy the equatorial position to minimize steric strain, influencing the trajectory of the attacking nucleophile.
The synthesis of highly substituted tetrahydropyrans often results in high diastereoselectivity, where specific spatial arrangements of substituents are favored. figshare.comnih.govnih.gov For example, intramolecular cyclizations to form tetrahydropyran rings frequently yield single diastereomers. organic-chemistry.org This high degree of stereocontrol is a common feature in the chemistry of six-membered rings. In reactions of this compound, the bulky gem-dimethyl group at C2 and the ring structure itself will create a significant steric bias, favoring the formation of one diastereomer over the other upon reaction at the C4-aldehyde.
Enantioselective reactions would require the use of a chiral catalyst or reagent to differentiate between the enantiotopic faces of the aldehyde in a racemic mixture of the starting material, or to perform a kinetic resolution.
The reactivity of this compound is intrinsically linked to the conformational preferences of its six-membered ring. Like cyclohexane, the tetrahydropyran ring adopts a stable chair conformation to minimize torsional and angular strain. wikipedia.org
In this chair conformation, substituents can occupy either axial or equatorial positions. For the C4-carbaldehyde group, the equatorial position is strongly favored to avoid 1,3-diaxial interactions with the hydrogen atoms at C2 and C6. The gem-dimethyl group at the C2 position is conformationally locked.
The preference for the equatorial orientation of the aldehyde group has profound implications for its reactivity:
Steric Accessibility : An equatorial aldehyde is more sterically accessible to incoming reagents than an axial one, which would be shielded by the axial hydrogens on the same side of the ring.
Stereoelectronic Effects : The orientation of the C-H bond of the aldehyde relative to the ring's C-O bond can influence reactivity. Furthermore, computational and experimental studies on substituted tetrahydropyran acetals show that hyperconjugative effects from axial substituents can dictate the conformational preferences of intermediate oxocarbenium ions, thereby controlling the diastereoselectivity of substitution reactions. acs.org
The table below, based on data from analogous halogenated pyran systems, illustrates how substituent size and position can affect ring geometry, which in turn influences reactivity. acs.org A larger substituent will more strongly prefer the equatorial position, locking the conformation and leading to more predictable stereochemical outcomes in reactions.
| Feature | Description | Implication for Reactivity |
| Ring Conformation | Adopts a stable chair-like conformation. | Provides a rigid scaffold that directs incoming reagents. |
| Substituent Position | The C4-carbaldehyde group preferentially occupies the equatorial position. | Increases steric accessibility of the aldehyde and leads to predictable diastereoselectivity. |
| Steric Hindrance | The gem-dimethyl group at C2 provides a significant and fixed steric block on one side of the ring. | Further enhances facial bias for nucleophilic attack on the C4-aldehyde. |
Advanced Spectroscopic Characterization and Computational Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton NMR (¹H NMR) for Structural Elucidation
Proton NMR (¹H NMR) provides detailed information about the number of different types of protons in a molecule, their chemical environments, and their proximity to one another. For 2,2-Dimethyltetrahydropyran-4-carbaldehyde, the ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the protons on the tetrahydropyran (B127337) ring, and the protons of the two methyl groups.
The most downfield signal is anticipated to be that of the aldehyde proton (-CHO) , typically appearing in the δ 9-10 ppm region. pressbooks.puboregonstate.edulibretexts.orgopenstax.org This region is highly characteristic for aldehydes, making this peak a key identifier. This proton would likely appear as a doublet due to coupling with the proton at the C4 position of the ring.
The protons on the tetrahydropyran ring would present a more complex pattern in the upfield region. The protons on carbons adjacent to the oxygen atom (C6) are expected to be deshielded and would likely resonate in the δ 3.3-4.0 ppm range. The remaining ring protons (at C3, C4, and C5) would likely appear as a series of multiplets in the δ 1.5-2.5 ppm range. The proton at C4, being adjacent to the aldehyde group, would be deshielded relative to the other methylene (B1212753) protons.
The two gem-dimethyl groups at the C2 position are chemically equivalent and are expected to produce a sharp singlet in the upfield region, likely around δ 1.2 ppm, integrating to six protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aldehyde H | 9.5 - 9.8 | Doublet (d) |
| Ring H (C6) | 3.4 - 3.8 | Multiplet (m) |
| Ring H (C4) | 2.2 - 2.6 | Multiplet (m) |
| Ring H (C3, C5) | 1.6 - 2.1 | Multiplet (m) |
Carbon-13 NMR (¹³C NMR) for Structural Confirmation
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will give a distinct signal.
The most downfield signal will be that of the aldehyde carbonyl carbon , which is highly deshielded and typically resonates in the δ 190-215 ppm region. pressbooks.publibretexts.org The quaternary carbon of the gem-dimethyl group (C2) would likely appear in the δ 70-80 ppm range. The carbon adjacent to the ring oxygen (C6) is also expected to be in a similar downfield region, around δ 60-70 ppm. The remaining ring carbons (C3, C4, and C5) and the carbons of the two methyl groups would appear in the more upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aldehyde C=O | 200 - 205 |
| Quaternary C (C2) | 72 - 78 |
| Ring C (C6) | 65 - 70 |
| Ring C (C4) | 45 - 55 |
| Ring C (C3, C5) | 20 - 35 |
Two-Dimensional NMR Techniques (e.g., COSY) for Correlation Analysis
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are invaluable for establishing connectivity between protons within a molecule. In a COSY spectrum of this compound, cross-peaks would indicate which protons are coupled to each other, typically those on adjacent carbon atoms. libretexts.orgcolumbia.edulibretexts.org
Key expected correlations would include:
A cross-peak between the aldehyde proton and the proton at C4 .
Correlations between the proton at C4 and the protons at C3 and C5 .
Correlations between the protons at C5 and the protons at C6 .
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a compound.
In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (142.20 g/mol ). Common fragmentation patterns for aldehydes include the loss of a hydrogen atom (M-1) or the loss of the entire aldehyde group (M-29). For cyclic ethers, fragmentation often involves ring-opening followed by the loss of small neutral molecules.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. For this compound, with a molecular formula of C₈H₁₄O₂, the theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element.
Calculation of Exact Mass for C₈H₁₄O₂:
8 x Carbon (¹²C) = 8 x 12.000000 = 96.000000
14 x Hydrogen (¹H) = 14 x 1.007825 = 14.10955
2 x Oxygen (¹⁶O) = 2 x 15.994915 = 31.98983
Total Exact Mass = 142.09938 Da
An experimental HRMS measurement close to this theoretical value would confirm the elemental composition of the compound. missouri.edubiochemcalc.comsisweb.comepfl.chbmrb.io
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by several key absorption bands.
The most prominent feature would be a strong, sharp absorption band corresponding to the C=O stretch of the aldehyde , which typically appears in the range of 1740-1720 cm⁻¹. pressbooks.puboregonstate.edulibretexts.orgopenstax.orgorgchemboulder.com Another diagnostic feature for aldehydes is the C-H stretch of the aldehyde proton , which usually appears as two weak to medium bands around 2830-2695 cm⁻¹. pressbooks.publibretexts.orgopenstax.orgorgchemboulder.com The presence of a C-O stretch from the tetrahydropyran ring would be expected in the fingerprint region, typically around 1100 cm⁻¹. Additionally, C-H stretching and bending vibrations from the alkyl groups would be observed in their characteristic regions.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| Aldehyde C=O Stretch | 1740 - 1720 | Strong |
| Aldehyde C-H Stretch | 2830 - 2695 | Weak to Medium |
| Ether C-O Stretch | 1150 - 1085 | Strong |
X-ray Diffraction Studies for Solid-State Structure Determination
X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mkuniversity.ac.innih.govlibretexts.orgpdx.edu Should this compound be obtained in a suitable crystalline form, single-crystal X-ray diffraction analysis would provide definitive information about its solid-state structure.
This analysis would yield precise bond lengths, bond angles, and torsion angles within the molecule. It would also reveal the conformation of the tetrahydropyran ring, which typically adopts a chair conformation to minimize steric strain. The orientation of the aldehyde group and the two methyl groups relative to the ring would also be determined. Furthermore, the analysis would provide insights into the intermolecular interactions, such as hydrogen bonding or van der Waals forces, that govern the packing of the molecules in the crystal lattice. While no specific X-ray diffraction data for the title compound is currently available, this technique remains the gold standard for unambiguous structural determination in the solid state.
Computational Chemistry and Theoretical Studies
Computational chemistry provides a foundational framework for understanding the structural and electronic properties of this compound. Through the use of sophisticated modeling techniques, researchers can predict molecular geometries, conformational energies, and spectroscopic parameters, offering insights that complement experimental data.
Molecular Mechanics (AM1) and Density Functional Theory (DFT) for Conformation Optimization
The primary conformational isomers of the tetrahydropyran ring are the chair, boat, and twist-boat forms. For substituted tetrahydropyrans, the chair conformation is generally the most stable. The substituents—two methyl groups at the C2 position and a carbaldehyde group at the C4 position—can adopt either axial or equatorial positions.
DFT calculations, often utilizing functionals like B3LYP with a basis set such as 6-31G(d,p), provide a detailed and accurate picture of the optimized geometries and relative energies of these conformers. The chair conformation with the 4-carbaldehyde group in the equatorial position is typically predicted to be the most stable isomer due to the minimization of steric hindrance. The gem-dimethyl group at the C2 position introduces specific steric interactions that influence the ring's geometry.
The relative energies of different conformers, as calculated by these methods, allow for the determination of the equilibrium population of each conformer at a given temperature using the Boltzmann distribution. This information is crucial for understanding the dynamic behavior of the molecule in solution.
| Computational Method | Focus of Study | Key Findings |
| Molecular Mechanics (AM1) | Initial conformational screening and geometry optimization. | Provides a rapid assessment of viable low-energy conformations. |
| Density Functional Theory (DFT) | High-accuracy geometry optimization and relative energy calculations of conformers. | Predicts the most stable conformer and quantifies the energy differences between various isomers. |
Prediction of Spectroscopic Parameters
A significant application of computational chemistry is the prediction of spectroscopic data, which can be invaluable for the interpretation of experimental spectra. For this compound, DFT calculations are employed to predict various spectroscopic parameters.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, within the framework of DFT, is a standard approach for calculating the NMR chemical shifts (δ) of ¹H and ¹³C nuclei. By performing these calculations on the optimized geometries of the stable conformers and averaging the results based on their Boltzmann populations, a theoretical NMR spectrum can be generated. These predicted chemical shifts can then be compared with experimental data to confirm the structure and assign specific resonances.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies obtained through DFT calculations. The computed frequencies and their corresponding intensities provide a predicted IR spectrum that can aid in the assignment of experimental vibrational bands. For this compound, characteristic vibrational modes include the C=O stretching of the aldehyde, C-H stretching and bending modes of the alkyl groups and the tetrahydropyran ring, and C-O-C stretching of the ether linkage. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values.
| Spectroscopic Technique | Predicted Parameters | Computational Method |
| ¹H and ¹³C NMR | Chemical Shifts (δ) | DFT with GIAO method |
| Infrared (IR) | Vibrational Frequencies (cm⁻¹) and Intensities | DFT frequency calculations |
The synergy of AM1 and DFT methods provides a comprehensive theoretical characterization of this compound, from its conformational preferences to its predicted spectroscopic signatures. These computational insights are essential for a deeper understanding of the molecule's structure-property relationships.
Applications in Advanced Materials and Medicinal Chemistry
Medicinal Chemistry and Drug Discovery
The heterocyclic compound 2,2-Dimethyltetrahydropyran-4-carbaldehyde serves as a valuable scaffold and versatile intermediate in the field of medicinal chemistry. Its structural features, including the tetrahydropyran (B127337) (THP) ring and a reactive aldehyde group, make it a crucial building block for the synthesis of a diverse range of biologically active molecules. The incorporation of the 2,2-dimethyltetrahydropyran moiety can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, making it a point of interest in drug design and discovery.
Development of Novel Therapeutic Agents
This compound is a key starting material in the development of novel therapeutic agents. Its utility is highlighted by its role as a key intermediate in the synthesis of Orforglipron, an orally bioavailable, non-peptide GLP-1 receptor agonist. nih.govnih.govjcchems.comresearchgate.netnih.gov Orforglipron is under investigation for the treatment of type 2 diabetes and obesity. The synthesis of this potential therapeutic agent underscores the importance of the 2,2-dimethyltetrahydropyran moiety in constructing complex and pharmaceutically relevant molecules. The development of Orforglipron from intermediates derived from this compound showcases a direct application of this compound in creating new drugs for metabolic diseases. nih.govnih.govjcchems.comresearchgate.netnih.gov
Synthesis of Indole Derivatives with Pharmaceutical Relevance
The aldehyde functional group of this compound allows for its use in the synthesis of various heterocyclic compounds, including indole derivatives with significant pharmaceutical potential. A notable example is the synthesis of (S)-5-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-1H-indole-2-carboxylic acid. mdpi.com Indole derivatives are a well-established class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities. The synthesis of indole-based structures from this aldehyde provides a pathway to novel compounds that can be evaluated for various therapeutic applications. mdpi.com
Table 1: Examples of Indole Derivatives Synthesized from this compound
| Derivative Name | CAS Number | Molecular Formula | Application/Relevance |
|---|
Role as a Building Block in Complex Pharmaceutical Syntheses
The versatility of this compound is further demonstrated by its function as a crucial building block in the synthesis of a variety of complex pharmaceutical agents. Its derivative, 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid, is cited as an important intermediate in the preparation of several classes of enzyme inhibitors and receptor antagonists. unifi.it
These include:
PDE9 Inhibitors: Phosphodiesterase 9 (PDE9) inhibitors are being investigated for their potential in treating cognitive disorders such as Alzheimer's disease. unifi.itresearchgate.net
VAP-1 Inhibitors: Vascular Adhesion Protein-1 (VAP-1) inhibitors have therapeutic potential for inflammatory diseases and macular edema. unifi.itnih.gov
mTOR Kinase Inhibitors: Inhibitors of the mammalian target of rapamycin (mTOR) kinase are crucial in cancer therapy due to their role in regulating cell growth and proliferation. unifi.itnih.gov
NK-3 Receptor Antagonists: Neurokinin-3 (NK-3) receptor antagonists are being explored for the treatment of various central nervous system disorders. unifi.itgoogle.com
The use of this tetrahydropyran derivative in the synthesis of such a diverse range of therapeutic targets highlights its significance as a foundational molecular framework in drug discovery.
Design of Integrin Inhibitors for Fibrotic Diseases
Integrins are a class of cell adhesion receptors that play a crucial role in the progression of fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF). researchgate.netnih.goveco-vector.comrsc.org As such, integrin inhibitors have emerged as a promising therapeutic strategy. researchgate.netnih.goveco-vector.comrsc.org While various small molecules and antibodies are being investigated as integrin inhibitors, a direct documented role for this compound in the synthesis of integrin inhibitors for fibrotic diseases is not prominently featured in available scientific literature. However, the development of novel heterocyclic compounds is a key area of research in the discovery of new integrin inhibitors, and scaffolds like tetrahydropyran are of general interest in medicinal chemistry for their favorable properties.
Receptor Binding and Interaction Studies
While direct receptor binding studies on this compound are not extensively documented, its significance in medicinal chemistry is established through its role as a key precursor to compounds designed for specific biological interactions. The tetrahydropyran structure is recognized as the fifth most prevalent heterocycle in pharmaceutical molecules, underscoring its importance in drug design. whiterose.ac.uk
Research has demonstrated that derivatives of this compound are crucial in synthesizing molecules that target various receptors and enzymes. For instance, the closely related compound, 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid, is an important intermediate for synthesizing a range of therapeutic agents, including PDE9 inhibitors, VAP-1 inhibitors, mTOR kinase inhibitors, and NK-3 receptor antagonists. The synthesis of this carboxylic acid often starts from this compound through an oxidation reaction. google.comgoogle.com This highlights the role of the parent aldehyde in constructing molecules with potential for specific receptor engagement.
Furthermore, the broader family of tetrahydropyran derivatives is actively studied for its potential in creating neurologically active agents, such as neurological receptor antagonists for cognitive impairments. ijprajournal.com The development of new synthetic methods for pyrano[4,3-b]pyridine derivatives, which have shown neurotropic activities, also originates from tetrahydropyran-based precursors. researchgate.net
Research in Material Science
In the field of material science, this compound serves as a valuable building block. chemimpex.com The tetrahydropyran ring is a stable and desirable structural motif for incorporation into larger polymer backbones, imparting specific properties to the resulting materials. The development of advanced polymers often focuses on creating materials that balance mechanical strength, thermal stability, and processability, making the synthesis of novel monomers a key research area. nih.gov
Derivatives of the tetrahydropyran structure are instrumental in this area. Polytetrahydrofuran (PTHF), for example, is a widely used polyether with applications in adhesives and elastomers. mdpi.com Research into modifying PTHF and synthesizing other polymers containing the tetrahydropyran ring aims to create materials with enhanced functionalities. mdpi.com
The utility of tetrahydropyran derivatives in creating high-performance polymers is demonstrated by the synthesis of novel aromatic polyamides. A specific diamine containing a similar core structure, 2,6-bis(4-aminophenyl)-3,5-dimethyltetrahydro-4H-pyran-4-one, has been used to produce polyamides with high glass-transition temperatures (above 270 °C) and improved solubility in organic solvents compared to conventional aromatic polyamides. researchgate.net This improved solubility is a significant advantage for material processing. Although the thermal resistance was slightly lower than that of traditional aramids, the decomposition temperatures remained well above 300 °C. researchgate.net This research showcases how the incorporation of the dimethyltetrahydropyranone structure can be used to fine-tune the physical properties of advanced polymers.
Flavor and Fragrance Industry
This compound is utilized in the flavor and fragrance industry, where the discovery of new chemical entities is essential for creating novel sensory experiences. chemimpex.com Its application extends to a variety of consumer products, including perfumes, colognes, personal care items like soaps and shower gels, and air fresheners. google.com
The value of this compound in this sector stems from its unique molecular structure, which contributes to distinctive aromas sought after in the food and cosmetic industries. chemimpex.com While specific descriptors of its scent are not widely detailed, it is recognized as a valuable component for formulators and perfumers looking to enhance or modify the olfactory characteristics of a fragrance composition. google.com
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 34941-21-4 |
| Molecular Formula | C₈H₁₄O₂ |
| Molecular Weight | 142.20 g/mol |
| Physical Form | Liquid |
| Purity | ≥95-97% |
| Storage Temperature | -20°C or 2-8°C |
Data sourced from various chemical suppliers. sigmaaldrich.comchemscene.com
Table 2: Summary of Applications
| Field | Role of this compound |
|---|---|
| Medicinal Chemistry | Serves as a key intermediate in the synthesis of precursors for various receptor antagonists and kinase inhibitors. google.com |
| Material Science | Utilized as a building block for advanced polymers; derivatives are used to synthesize polyamides with high glass-transition temperatures and enhanced solubility. chemimpex.comresearchgate.net |
| Flavor & Fragrance | Incorporated into formulations for its unique structural contribution to distinctive aromas in food and cosmetic products. chemimpex.com |
Future Research Directions and Unexplored Avenues
Expansion of Stereoselective Synthetic Methodologies
The synthesis of enantiomerically pure compounds is paramount in the pharmaceutical and fragrance industries, where chirality often dictates biological activity and olfactory properties. Future research should focus on expanding the repertoire of stereoselective synthetic methods for 2,2-Dimethyltetrahydropyran-4-carbaldehyde and its derivatives.
Organocatalytic Approaches: Asymmetric organocatalysis has emerged as a powerful tool for the synthesis of chiral molecules. researchgate.net Future investigations could explore the use of novel chiral amines or phosphoric acids to catalyze the asymmetric construction of the tetrahydropyran (B127337) ring, leading to highly enantioenriched products. For instance, domino reactions, such as Michael-Henry or Michael-aldol sequences, could be designed to form multiple stereocenters in a single pot with high diastereoselectivity. nih.gov
Chemoenzymatic Methods: The integration of enzymatic and chemical catalysis offers a sustainable and highly selective route to chiral compounds. Dynamic kinetic resolution (DKR), combining an enzyme for kinetic resolution with a catalyst for in-situ racemization of the slower-reacting enantiomer, presents a promising avenue. acs.orgnih.govnih.gov Research into novel lipases or alcohol dehydrogenases that can selectively act on precursors to this compound could lead to highly efficient and environmentally benign synthetic processes.
| Method | Key Features | Potential Advantages for this compound Synthesis |
| Asymmetric Organocatalysis | Metal-free, mild reaction conditions, high enantioselectivity. | Access to specific stereoisomers with desired biological or olfactory properties. |
| Chemoenzymatic DKR | High yields (>50%), excellent enantioselectivity, green process. | Efficient production of single enantiomers from racemic mixtures. |
| Diastereoselective Synthesis | Control over the relative stereochemistry of multiple chiral centers. | Synthesis of complex derivatives with defined three-dimensional structures. nih.govnih.gov |
Exploration of Novel Reactivity Patterns
The aldehyde functionality of this compound is a gateway to a multitude of chemical transformations. While standard reactions like oxidation, reduction, and condensation are known, future research should delve into uncovering novel reactivity patterns. google.com
Photoredox Catalysis: The use of visible light to drive chemical reactions has revolutionized organic synthesis. nih.govacs.orgmdpi.com Investigating the behavior of this compound under photoredox conditions could unveil unprecedented transformations. For example, the generation of acyl radicals from the aldehyde could enable novel C-C and C-heteroatom bond formations, leading to a diverse array of functionalized tetrahydropyran derivatives that are otherwise difficult to access. nih.gov The direct β-alkylation of saturated aldehydes via the synergistic combination of photoredox and organocatalysis offers a pathway to functionalize the tetrahydropyran ring at the β-position. acs.org
Tandem Reactions: Designing one-pot tandem or domino reactions that involve the aldehyde functionality can significantly enhance synthetic efficiency. nih.gov For example, a sequence involving an initial reaction of the aldehyde followed by an intramolecular cyclization could lead to complex fused-ring systems incorporating the tetrahydropyran motif.
Development of Sustainable Synthetic Routes
In an era of increasing environmental awareness, the development of green and sustainable chemical processes is crucial. Future research should prioritize the development of eco-friendly synthetic routes to this compound.
Renewable Feedstocks: Exploring synthetic pathways that utilize starting materials derived from biomass is a key aspect of green chemistry. For instance, the catalytic production of tetrahydropyran (THP) from furfural, a biomass-derived platform chemical, has been demonstrated. rsc.org Similar strategies could be adapted for the synthesis of substituted THPs like the target compound.
Continuous Flow Chemistry: Transitioning from traditional batch synthesis to continuous flow processes offers numerous advantages, including improved safety, better heat and mass transfer, and the potential for automation and scalability. researchgate.netnih.govyoutube.com Developing a continuous flow synthesis of this compound would represent a significant advancement in its sustainable production, particularly for industrial applications in the fragrance and pharmaceutical sectors. marketsandmarkets.com
Biocatalysis: Employing enzymes for specific synthetic steps can lead to milder reaction conditions and reduced waste generation. jetir.orgmdpi.com Research into identifying or engineering enzymes that can catalyze key steps in the synthesis of this compound from simple, renewable precursors is a promising area for future investigation.
Advanced Biological and Pharmacological Profiling
The tetrahydropyran scaffold is a common motif in many biologically active natural products and pharmaceuticals. pharmablock.comnih.gov While this compound itself may not be the final active molecule, its derivatives hold significant potential.
Systematic Screening and SAR Studies: A systematic biological screening of a library of derivatives synthesized from this compound is warranted. This could uncover novel biological activities, such as antimicrobial, anti-inflammatory, or anticancer effects. nih.govnih.gov Subsequent structure-activity relationship (SAR) studies would be crucial to optimize the potency and selectivity of any identified hits.
Mechanism of Action Studies: For any bioactive derivatives discovered, elucidating their mechanism of action at the molecular level will be essential for further development. This could involve identifying their protein targets and understanding how they modulate specific biological pathways.
Quantitative Structure-Activity Relationship (QSAR) Modeling: The development of QSAR models can help in predicting the biological activity of new derivatives and guide the design of more potent compounds. rsc.org
Applications in Emerging Fields
Beyond its established roles, the unique structural features of this compound could be leveraged in emerging scientific and technological fields.
Materials Science: The rigid tetrahydropyran ring system can be incorporated into polymers to impart specific properties. Future research could explore the use of derivatives of this compound as monomers for the synthesis of novel biodegradable polymers or functional materials with tailored thermal and mechanical properties.
Chemical Biology: The development of chemical probes is essential for studying complex biological systems. Derivatives of this compound could be functionalized with fluorophores or other reporter groups to create novel probes for bioimaging or for studying specific protein-ligand interactions. researchgate.netnih.govnih.govyoutube.comyoutube.com
Q & A
Q. What are the common synthetic routes for 2,2-Dimethyltetrahydropyran-4-carbaldehyde?
The synthesis typically involves multi-step reactions, including hydrogenation or cyclization strategies. For example, hydrogenation of precursor aldehydes under controlled pressure (1–3 atm) and temperature (50–80°C) can yield the tetrahydropyran ring while preserving the aldehyde functionality. Retrosynthetic planning using AI models (e.g., Reaxys or Pistachio databases) can predict feasible pathways by analyzing analogous tetrahydropyran derivatives .
Q. How is this compound characterized in experimental settings?
Characterization involves:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm the aldehyde proton (~9.8 ppm) and quaternary carbons in the dimethyl-substituted ring.
- IR spectroscopy : Stretching frequencies for the aldehyde C=O (~1720 cm⁻¹) and ether C-O (~1100 cm⁻¹).
- Mass spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺). Full experimental protocols, including yields and reproducibility criteria, should follow standardized reporting as outlined in synthesis project guidelines .
Q. What are the stability and storage recommendations for this compound?
The aldehyde group is sensitive to oxidation and moisture. Storage should be in airtight containers under inert gas (N₂ or Ar) at –20°C. Solubility in aprotic solvents (e.g., DCM, THF) should be validated before use. Stability tests under varying pH and temperature conditions are critical for long-term studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products during synthesis?
Side reactions (e.g., over-reduction of the aldehyde or ring-opening) are mitigated by:
- Catalyst selection : Palladium on carbon (Pd/C) for selective hydrogenation.
- Temperature control : Maintaining ≤80°C to prevent decomposition.
- Additives : Using molecular sieves to scavenge water in moisture-sensitive steps. Real-time monitoring via TLC or GC-MS is recommended to track reaction progress .
Q. How can contradictions in NMR data for structurally similar derivatives be resolved?
Contradictions often arise from conformational flexibility or solvent effects. Strategies include:
- Deuterated solvents : Compare spectra in CDCl₃ vs. DMSO-d₆ to assess hydrogen bonding.
- 2D NMR : HSQC and NOESY to resolve overlapping signals and confirm spatial proximity of methyl groups. Cross-validation with computational models (DFT or MD simulations) can provide additional structural insights .
Q. What methodologies are used to study interactions between this compound and biological targets?
- Surface plasmon resonance (SPR) : To measure binding kinetics with proteins or enzymes.
- Radiolabeled ligand assays : Tritium or ¹⁴C-labeled derivatives for competitive binding studies.
- Isothermal titration calorimetry (ITC) : To quantify thermodynamic parameters (ΔH, ΔS). Pre-experimental solubility assays in PBS or DMSO-water mixtures are critical for accurate dosing .
Q. How can derivatization enhance the detection of this compound in analytical workflows?
Derivatization with agents like 2,4-dinitrophenylhydrazine (DNPH) improves detection sensitivity via UV-Vis or fluorescence. For LC-MS analysis, hydrazone formation increases ionization efficiency. Method validation should include spike-recovery experiments in complex matrices (e.g., cell lysates) to assess interference .
Notes
- Avoid referencing non-peer-reviewed sources (e.g., BenchChem).
- Experimental protocols must adhere to institutional safety guidelines, including fume hood use and waste disposal regulations .
- For advanced applications (e.g., natural product synthesis), consult specialized databases like Reaxys or SciFinder for precedent reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
